Zervamicin Z-L - 135995-68-5

Zervamicin Z-L

Catalog Number: EVT-1212698
CAS Number: 135995-68-5
Molecular Formula: C85H140N18O22
Molecular Weight: 1766.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of zervamicin Z-L has been approached through various methodologies. A notable method is the Fmoc/tert-butyl strategy in solution, which utilizes a fragment condensation approach. This involves the stepwise elongation of peptide fragments using Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids. The coupling reactions are facilitated by coupling reagents such as BOP (Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and its derivatives like CF3-PyBOP for sterically hindered residues.

The synthesis typically includes:

Molecular Structure Analysis

The molecular structure of zervamicin Z-L features a characteristic bent helical conformation, which is essential for its function as an ion channel-forming peptide. The structure consists of several amino acids arranged in a specific sequence that allows for the formation of a polar channel resembling an hourglass shape. This conformation is critical for its interaction with lipid membranes, facilitating its antimicrobial action.

Key structural characteristics include:

  • Helical Regions: The presence of alpha-helices contributes to the stability and functionality of the molecule.
  • Polar Channel Formation: The structural design allows zervamicin Z-L to insert into lipid bilayers, forming channels that disrupt membrane integrity .
Chemical Reactions Analysis

Zervamicin Z-L participates in several chemical reactions, primarily involving its interaction with lipid membranes. The key reactions include:

  • Membrane Insertion: Upon contact with microbial membranes, zervamicin Z-L undergoes conformational changes that allow it to embed within the lipid bilayer.
  • Ion Channel Formation: The peptide facilitates the formation of pores or channels in membranes, leading to ion leakage and disruption of cellular homeostasis.

These reactions are influenced by factors such as pH, ionic strength, and membrane composition, which can modulate the efficiency and effectiveness of its antimicrobial action.

Mechanism of Action

The mechanism of action of zervamicin Z-L revolves around its ability to disrupt microbial cell membranes. Upon insertion into the membrane:

  • Pore Formation: The peptide aggregates to form transmembrane channels that allow ions and small molecules to pass freely across the membrane.
  • Cell Lysis: This disruption leads to osmotic imbalance and eventual cell lysis, effectively killing the microbial cells.

Research indicates that the efficacy of zervamicin Z-L can vary depending on its concentration and the specific type of microorganism targeted .

Physical and Chemical Properties Analysis

Zervamicin Z-L exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents due to its hydrophilic regions.
  • Stability: Stability can be affected by environmental conditions such as temperature and pH; typically stable under physiological conditions.
  • Molecular Weight: The molecular weight varies depending on specific analogues but generally falls within the range typical for peptaibols.

Analytical techniques such as high-performance liquid chromatography and mass spectrometry are commonly employed to assess purity and confirm structural integrity .

Applications

Zervamicin Z-L has several significant scientific applications:

  • Antimicrobial Agent: Due to its potent antibacterial properties, it is studied as a potential therapeutic agent against resistant bacterial strains.
  • Research Tool: Used in studies exploring membrane dynamics and ion channel behavior in biological systems.
  • Biotechnology: Potential applications in agriculture as a biopesticide due to its selective toxicity towards certain pathogens without harming beneficial organisms.
Introduction to Zervamicin Z-L

Definition and Taxonomic Origins

Zervamicin Z-L is a 16-residue peptaibol antibiotic characterized by the molecular formula C₈₅H₁₄₀N₁₈O₂₂ and classified under PubChem CID 3083247 [1]. This non-ribosomal peptide is biosynthesized by the filamentous fungus Emericellopsis salmosynnemata (reclassified from earlier taxonomic designations), which occupies specialized ecological niches in soil ecosystems [2] [5]. Unlike many antimicrobial peptides produced by Trichoderma species, zervamicins originate from a phylogenetically distinct fungal lineage, though they share the characteristic hypocrealean biosynthetic machinery responsible for non-ribosomal peptide synthesis. The production of zervamicins represents a chemical defense strategy against competing microorganisms, particularly in nutrient-competitive environments where membrane-targeting antibiotics provide a selective advantage [7]. The "Z-L" designation specifically denotes the leucine variant within the zervamicin family, which includes several structurally related isoforms differing in specific amino acid substitutions [2] [5].

Table 1: Taxonomic Classification of Zervamicin Z-L Source

Classification LevelDesignationNotes
KingdomFungiEukaryotic microorganisms
PhylumAscomycotaSac fungi
ClassSordariomycetes
OrderHypocrealesIncludes Trichoderma and related genera
FamilyIncertae sedisPrecise familial placement uncertain
GenusEmericellopsisFormerly classified under Acremonium
SpeciessalmosynnemataSource organism for zervamicin production
Biosynthetic OriginNon-ribosomal peptide system18-module NRPS complex identified

Historical Discovery and Early Characterization

The zervamicin family was first isolated and described in 1974 by Argoudelis and colleagues during antibiotic screening programs targeting soil fungi [5]. Initial characterization revealed their unusual amino acid composition, particularly the high abundance of α-aminoisobutyric acid (Aib), which conferred exceptional resistance to proteolytic degradation. Early structural investigations relied on chemical degradation studies and mass spectrometry, which established the presence of both hydrophilic (e.g., hydroxyproline, glutamine) and hydrophobic (e.g., isoleucine, leucine) residues arranged in a specific linear sequence. This period of characterization was crucial in identifying zervamicins as members of the peptaibol antibiotic class, distinguished by their N-terminal acetyl groups and C-terminal amino alcohols [2] [9]. The "Z-L" variant was specifically identified through comparative chromatography of natural isolates, where it exhibited distinct migration patterns compared to other zervamicin isoforms. Early functional studies demonstrated its ability to induce ion permeability in artificial lipid membranes, hinting at its channel-forming capabilities years before detailed structural mechanisms were elucidated [5].

Structural Classification as a Peptaibol Antibiotic

Zervamicin Z-L belongs to the peptaibol family of peptides, defined by their high content of non-proteinogenic α-aminoisobutyric acid (Aib), N-terminal acetylation, and C-terminal amino alcohol modification [2] [9]. Its primary structure consists of 16 amino acid residues with the sequence: Ac-Trp-Ile-Gln-Aib-Ile-Thr-Aib-Leu-Aib-Hyp-Gln-Aib-Hyp-Aib-Pro-Phol (where Phol denotes phenylalaninol) [4] [8]. The peptide backbone displays a characteristic amphipathic helix with approximately 3.6 residues per turn, featuring a pronounced bend at the central Hyp¹⁰ residue that creates a molecular hinge [8]. This bent helical conformation was first resolved in crystalline [Leu¹]-zervamicin through X-ray diffraction studies, revealing how the helical kink facilitates oligomerization [2].

The secondary structure exhibits dynamic conformational polymorphism with an N-terminal α-helical segment (residues 1-8) transitioning to a ₃₁₀-helical conformation at the C-terminus (residues 9-16) [4]. This structural duality is stabilized by intramolecular hydrogen bonding patterns, particularly involving the Aib¹² carbonyl, which forms bifurcated hydrogen bonds with Leu⁸ and Aib⁹ amide protons [4]. The spatial structure (PDB ID: 1DLZ) solved by NMR spectroscopy in isotropic solvents confirms conservation of the bent helix architecture across different solvent environments, with root mean square deviation (RMSD) values of approximately 0.3 Å [8]. The molecule's distinct polar face is formed by exposed backbone carbonyls of Aib⁷, Aib⁹, and Hyp¹⁰, along with polar side chains of Hyp¹⁰, Gln¹¹, and Hyp¹³, creating an asymmetric distribution of electrostatic potential essential for membrane interactions [4].

Table 2: Structural Features of Zervamicin Z-L

Structural FeatureDetailsFunctional Significance
Primary Structure16 residues including 7 Aib, 3 Hyp, Gln, ThrBackbone rigidity and protease resistance
N-TerminusAcetylated Trp¹Membrane insertion anchor
C-TerminusPhenylalaninol (Phol)Reduced polarity enhances membrane partitioning
Key ResiduesGln¹¹, Hyp¹⁰, Aib⁷/Aib⁹ carbonylsHydrogen bonding network for oligomerization
Secondary StructureMixed α-helix (N-terminal) and ₃₁₀-helix (C-terminal)Facilitates helix bending
Helical Bend AngleApproximately 20° at Hyp¹⁰Enables "hourglass" channel assembly
Hydrogen BondingBifurcated H-bond at Aib¹² HN: CO Leu⁸ and CO Aib⁹Stabilizes central helical region
Solvent Accessible SurfaceLarge polar patch on convex helix faceMediates intermolecular contacts in channel formation

Biological Significance in Membrane Ion Channel Research

Zervamicin Z-L serves as a paradigmatic model system for studying voltage-gated ion channel formation in biological membranes. It forms multi-conductance channels in planar lipid bilayers in response to cis-positive voltages, with channel complexes typically comprising approximately 13 peptide monomers [2] [5]. The crystal structure of the related Leu¹-zervamicin revealed how bent helices associate through polar contacts between their convex faces, creating an 'hourglass' architecture with a central constriction [2] [5]. This arrangement generates an aqueous transmembrane pore with diameter modulation governed by the side-chain orientations of key polar residues. Notably, molecular dynamics simulations indicate that the gating mechanism likely involves the dynamic movement of the Gln¹¹ carboxamide group, which can occlude or open the central pore region [2] [4].

Compared to the structurally related peptaibol alamethicin, zervamicin Z-L exhibits distinct biophysical properties, including significantly faster kinetics of interconversion between conductance states (approximately one order of magnitude faster) and enhanced helix stability in membrane-mimetic environments [4] [5]. This stability is evidenced by transhydrogen bond J couplings averaging -0.41 Hz in methanol, comparable to helical stability in globular proteins [4]. The polar face created by exposed carbonyls of Aib⁷, Aib⁹, and Hyp¹⁰, complemented by polar side chains of Hyp¹⁰, Gln¹¹, and Hyp¹³, facilitates specific intermolecular interactions during channel assembly that differ from those observed in apolar peptaibols [4]. Synthetic apolar analogs lacking these polar residues exhibit dramatically reduced channel lifetimes, confirming the critical role of Thr, Gln, and Hyp residues in promoting helical bundle formation and channel stability [2] [5]. This structure-function relationship has established zervamicin Z-L as a template for engineering novel ion-conducting peptides with tailored electrophysiological properties, advancing fundamental understanding of voltage-gating mechanisms in biological pores.

Properties

CAS Number

135995-68-5

Product Name

Zervamicin Z-L

IUPAC Name

(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-4-hydroxy-2-[[1-[(2S)-2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide

Molecular Formula

C85H140N18O22

Molecular Weight

1766.1 g/mol

InChI

InChI=1S/C85H140N18O22/c1-21-46(8)63(93-66(111)56(36-44(4)5)88-49(11)106)73(118)91-55(32-34-62(87)110)68(113)100-85(20,23-3)77(122)95-64(47(9)22-2)74(119)94-65(48(10)105)75(120)99-81(12,13)76(121)92-57(37-45(6)7)69(114)97-84(18,19)79(124)102-41-52(107)39-59(102)71(116)90-54(31-33-61(86)109)67(112)96-83(16,17)80(125)103-42-53(108)40-60(103)72(117)98-82(14,15)78(123)101-35-27-30-58(101)70(115)89-51(43-104)38-50-28-25-24-26-29-50/h24-26,28-29,44-48,51-60,63-65,104-105,107-108H,21-23,27,30-43H2,1-20H3,(H2,86,109)(H2,87,110)(H,88,106)(H,89,115)(H,90,116)(H,91,118)(H,92,121)(H,93,111)(H,94,119)(H,95,122)(H,96,112)(H,97,114)(H,98,117)(H,99,120)(H,100,113)/t46-,47-,48+,51-,52+,53+,54-,55-,56-,57-,58-,59-,60-,63-,64-,65-,85+/m0/s1

InChI Key

INOUEYUMENEDSI-BHDBWSAISA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC(C)C)NC(=O)C

Synonyms

Leu(1)-zervamicin
zervamicin Z-L
zervamicin, Leu(1)-
zervamicin, Leucine (1)-

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC(C)C)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@](C)(CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)CO)O)O)NC(=O)[C@H](CC(C)C)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.